![molecular formula C11H7Cl2F3N2O2 B1405596 Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CAS No. 1355171-49-1](/img/structure/B1405596.png)

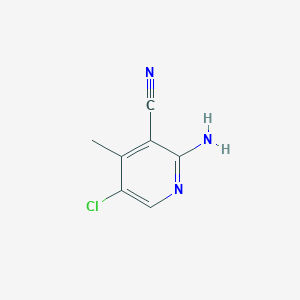

Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Overview

Description

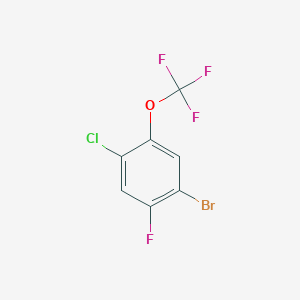

Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C11H7Cl2F3N2O2 . It is also known by its IUPAC name, ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H7Cl2F3N2O2/c1-2-20-10(19)7-8(13)18-4-5(11(14,15)16)3-6(12)9(18)17-7/h3-4H,2H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a solid at ambient temperature . Its molecular weight is 327.09 .Scientific Research Applications

Phase Behavior and Applications of Ionic Liquids

One study reviews the phase behavior of imidazolium- and phosphonium-based ionic liquids with various solutes, including aromatic compounds. The study highlights the significant effects of the anion choice on the solvent abilities of these ionic liquids. It also discusses the potential applications of these solvents in separation processes and extractions from original matrices, suggesting their environmental acceptability and tuneable properties (Visak et al., 2014).

Chemistry and Properties of Pyridine Derivatives

Another review summarizes the chemistry and properties of pyridine derivatives, emphasizing their significance across various branches of chemistry. It reviews the preparation procedures, properties, and complex compounds of these ligands, highlighting the potential areas for further investigation and the analogues currently unknown (Boča et al., 2011).

Biologically Significant Pyrimidine Sensors

The review on pyrimidine derivatives focuses on their use as optical sensors and their biological and medicinal applications. It discusses the versatility of pyrimidine derivatives in forming coordination and hydrogen bonds, making them suitable for sensing probes and highlighting their extensive range from 2005 to 2020 (Jindal & Kaur, 2021).

Antioxidant Capacity Reaction Pathways

This review delves into the ABTS and DPPH radical-based assays for measuring antioxidant capacity. It discusses the reaction pathways and the specific reactions of certain antioxidants, pointing out the need for further elucidation of the extent to which coupling reactions contribute to total antioxidant capacity (Ilyasov et al., 2020).

Synthesis and Applications of Imidazo[1,2-a]pyrimidines

A comprehensive review covers the synthesis, biological activities, and secondary applications of imidazo[1,2-a]pyrimidines from 2000 to 2021. This includes their use in biological activities and as corrosion inhibitors, offering insights into their potential uses and the importance of this scaffold in various applications (Kobak & Akkurt, 2022).

Safety and Hazards

The compound is classified as having specific target organ toxicity - single exposure (respiratory tract irritation) category 3, skin corrosion/irritation category 2, and serious eye damage/eye irritation category 2 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

properties

IUPAC Name |

ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2F3N2O2/c1-2-20-10(19)7-8(13)18-4-5(11(14,15)16)3-6(12)9(18)17-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCQNOSCLGVGRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C=C(C=C(C2=N1)Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione,technical](/img/structure/B1405515.png)

![3-butyl-2-((E)-2-((E)-3-((E)-2-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B1405516.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1405521.png)

![4-Bromo-2-[chloro(difluoro)-methoxy]-1-nitro-benzene](/img/structure/B1405527.png)

![6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1405528.png)

![2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene](/img/structure/B1405536.png)